molecular formula C13H17NO2 B147142 1-(4-Methoxybenzyl)piperidin-2-one CAS No. 128773-73-9

1-(4-Methoxybenzyl)piperidin-2-one

Cat. No.: B147142
CAS No.: 128773-73-9
M. Wt: 219.28 g/mol
InChI Key: QZXXQWFWZJWRSS-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperidin-2-one is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a methoxybenzyl group attached to the piperidin-2-one core structure

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with piperidin-2-one in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)piperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxybenzyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-(4-Methoxybenzyl)piperidin-2-one can be compared with other similar compounds, such as:

  • 1-(4-Methoxybenzyl)piperidine-2,3-dione
  • 1-(4-Methoxybenzyl)-6-oxo-2-phenyl-3-piperidinecarboxylic acid
  • 4’-Spiro-[3-(N-4-methoxybenzyl-2-piperidone)]piperidine hydrochloride
  • 2-(4-Methoxybenzyl)-2,8-diazaspiron[5.5]undecan-1-one hydrochloride
  • 1-[(3-amino-4-methoxyphenyl)methyl]piperidin-2-one

These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological behavior.

Biological Activity

1-(4-Methoxybenzyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This piperidine derivative is characterized by a piperidine ring substituted with a 4-methoxybenzyl group, which enhances its pharmacological properties. The compound has been investigated for its potential applications in various therapeutic areas, including its role as an intermediate in drug synthesis and its effects on central nervous system (CNS) targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antibiotics, especially in the context of rising antibiotic resistance .

Central Nervous System Effects

The compound has also been explored for its effects on the CNS. Studies have indicated that it may act as a ligand for sigma receptors, which are implicated in various neurological processes. The binding affinity and selectivity of this compound for sigma receptors have been evaluated through computational studies, revealing potential pathways for therapeutic applications in neurodegenerative diseases .

Antiviral Activity

Emerging research highlights the antiviral potential of this compound. Specifically, it has shown activity against influenza viruses and other coronaviruses, including SARS-CoV-2. The mechanism of action appears to involve inhibition of viral proteases, which are essential for viral replication . This positions this compound as a promising candidate for further development as an antiviral agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the methoxy group on the benzyl moiety plays a significant role in enhancing lipophilicity and receptor binding affinity. Comparative studies with structurally similar compounds have provided insights into how modifications can influence biological activity.

Compound NameStructure FeaturesBiological Activity
This compoundPiperidine ring with a methoxybenzyl groupAntimicrobial, CNS effects
3-Iodo-1-(4-methoxybenzyl)piperidin-2-onePiperidine ring with iodine and methoxybenzyl groupAntimicrobial, potential enzyme inhibition
1-(4-Methoxyphenyl)-piperidin-2-onePiperidine ring with a methoxyphenyl groupAnalgesic properties

This table outlines key comparisons between this compound and related compounds, emphasizing their unique structural features and associated biological activities.

Study on Antiviral Activity

In a recent study focusing on antiviral properties, this compound was evaluated against influenza A/H1N1 virus. The compound demonstrated an effective half-maximal inhibitory concentration (EC50) value of approximately 7.4 µM, indicating significant antiviral activity while maintaining acceptable cytotoxicity levels .

Sigma Receptor Binding Study

Another study investigated the binding affinity of various piperidine derivatives to sigma receptors. It was found that this compound exhibited promising binding characteristics, suggesting its potential as a therapeutic agent targeting neurological disorders .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)10-14-9-3-2-4-13(14)15/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXXQWFWZJWRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467727
Record name 1-(4-methoxybenzyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128773-73-9
Record name 1-[(4-Methoxyphenyl)methyl]-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128773-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methoxybenzyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of potassium hydroxide (85%, 18.6 g) and tetrabutylammonium bromide (4.88 g) in toluene (250 ml) was refluxed overnight under nitrogen atmosphere using Deenschtark device. The mixture was cooled to 80° C., to which a solution of 2-piperidone (25.0 g) and 4-methoxybenzylchloride (51.3 g) in toluene (50 ml) were added dropwise. After refluxing for 8 hours, the reaction mixture was returned to room temperature and washed with water and saturated brine. The resultant was dried with magnesium sulfate, after which the solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane ethyl acetate=1:1) to give 1-(4-methoxybenzyl)piperidin-2-one (28.8 g) as a colorless oily material.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
51.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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